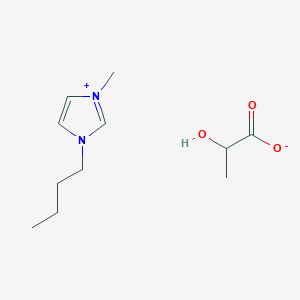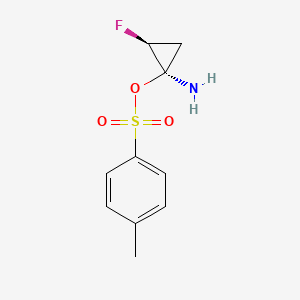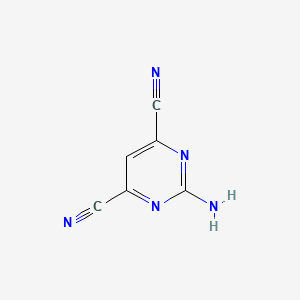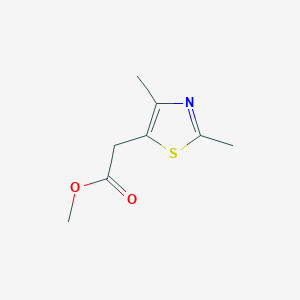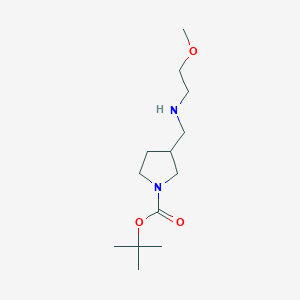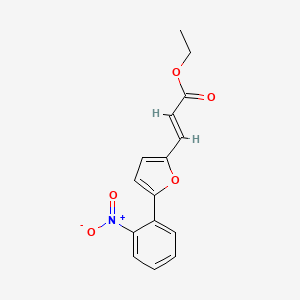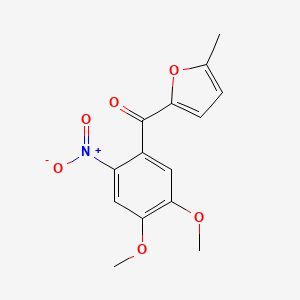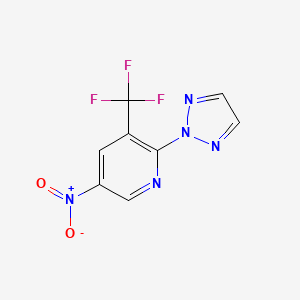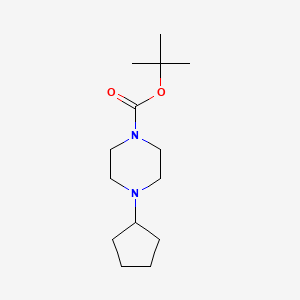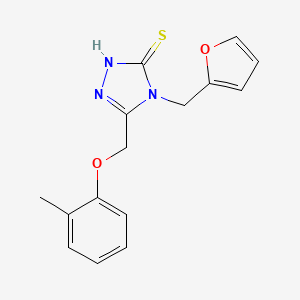![molecular formula C9H8BrClN2O2 B11767436 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)
6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione est un composé hétérocyclique appartenant à la famille des imidazopyridines. Ce composé se caractérise par sa structure unique, qui comprend des substituants brome et chlore, ce qui en fait une molécule précieuse dans diverses applications chimiques et pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione implique généralement la bromination et la chloration de composés précurseurs. Une méthode courante consiste à bromer la 5,5-diméthylhydantoïne, suivie d'une chloration pour introduire le substituant chlore . Les conditions réactionnelles exigent souvent l'utilisation de solvants et de catalyseurs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des processus de bromination et de chloration à grande échelle. Ces processus sont optimisés pour l'efficacité et le rendement, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Les substituants brome et chlore peuvent être remplacés par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme réactif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la 6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione implique son interaction avec des cibles moléculaires spécifiques. Les substituants brome et chlore jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation de voies biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets. The bromine and chlorine substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine : Manque la fonctionnalité dione.
8-Chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione : Manque le substituant brome.
6-Bromo-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione : Manque le substituant chlore.
Unicité
La présence de substituants brome et chlore dans la 6-Bromo-8-chloro-3,3-diméthyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione la rend unique par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H8BrClN2O2 |
|---|---|
Poids moléculaire |
291.53 g/mol |
Nom IUPAC |
6-bromo-8-chloro-3,3-dimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione |
InChI |
InChI=1S/C9H8BrClN2O2/c1-9(2)12-7(14)6-5(11)3-4(10)8(15)13(6)9/h3H,1-2H3,(H,12,14) |
Clé InChI |
NGRBQTUROXKPKD-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC(=O)C2=C(C=C(C(=O)N21)Br)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
